molecular formula C15H20O2 B3023761 Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone CAS No. 625445-49-0

Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone

Cat. No. B3023761
CAS RN: 625445-49-0
M. Wt: 232.32 g/mol
InChI Key: VANBVULFEDXEDF-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone is a chemical compound with the CAS Number: 625445-49-0 . It has a molecular weight of 232.32 and its IUPAC name is 1-cyclopentyl-3-(3-methoxyphenyl)-1-propanone .


Molecular Structure Analysis

The molecule contains a total of 38 bonds . There are 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone has a molecular weight of 232.32 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Solvent Applications: Cyclopentyl Methyl Ether (CPME)

Interestingly, the cyclopentyl group can be converted into a solvent known as cyclopentyl methyl ether (CPME) . CPME is an eco-friendly alternative to traditional organic solvents. It has been successfully employed in various organic reactions, offering advantages such as low toxicity, high boiling point, and good solubility .

Materials Science and Surface Modification

Given its reactivity, this ketone can participate in surface modification reactions. It may find use in functionalizing surfaces, coatings, or thin films for materials science applications.

properties

IUPAC Name

1-cyclopentyl-3-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-17-14-8-4-5-12(11-14)9-10-15(16)13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANBVULFEDXEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620394
Record name 1-Cyclopentyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(3-methoxyphenyl)ethyl ketone

CAS RN

625445-49-0
Record name 1-Cyclopentyl-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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